molecular formula C19H28O4 B12606209 2-(Benzyloxy)-2-oxoethyl decanoate CAS No. 648958-12-7

2-(Benzyloxy)-2-oxoethyl decanoate

Cat. No.: B12606209
CAS No.: 648958-12-7
M. Wt: 320.4 g/mol
InChI Key: MWSLJDKTKFPGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-2-oxoethyl decanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to an oxoethyl chain, which is further connected to a decanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-oxoethyl decanoate typically involves the esterification of decanoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-oxoethyl decanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 2-(benzyloxy)-2-hydroxyethyl decanoate.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-(Benzyloxy)-2-hydroxyethyl decanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-2-oxoethyl decanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.

    Medicine: Potential applications in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds. It can be used to modify the pharmacokinetic properties of drugs, enhancing their bioavailability and stability.

    Industry: Utilized in the production of specialty chemicals and materials. Its ester functionality makes it suitable for use in the formulation of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-oxoethyl decanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases and lipases, resulting in the formation of decanoic acid and 2-(benzyloxy)-2-oxoethanol. These hydrolysis products can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-2-oxoethyl acetate: Similar structure but with an acetate group instead of a decanoate group.

    2-(Benzyloxy)-2-oxoethyl butyrate: Contains a butyrate group instead of a decanoate group.

    2-(Benzyloxy)-2-oxoethyl hexanoate: Features a hexanoate group in place of the decanoate group.

Uniqueness

2-(Benzyloxy)-2-oxoethyl decanoate is unique due to its longer alkyl chain (decanoate), which imparts different physicochemical properties compared to its shorter-chain analogs. The longer chain length can influence the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

648958-12-7

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) decanoate

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-11-14-18(20)23-16-19(21)22-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3

InChI Key

MWSLJDKTKFPGKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.